molecular formula CH6N2O4S B11832354 Amino(imino)methanesulfonic acid hydrate

Amino(imino)methanesulfonic acid hydrate

Cat. No.: B11832354
M. Wt: 142.14 g/mol
InChI Key: USRCAVZKWYVBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(imino)methanesulfonic acid hydrate is a chemical compound with the molecular formula CH₄N₂O₃S It is known for its unique structure, which includes both amino and imino groups attached to a methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(imino)methanesulfonic acid hydrate typically involves the reaction of methanesulfonic acid with ammonia or amines in the presence of water. One common method involves the use of peracetic acid in glacial acetic acid at low temperatures (0°C) followed by stirring at room temperature for an extended period (16 hours). The resulting product is then filtered, washed with ethanol, and dried to obtain the crystalline solid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amino(imino)methanesulfonic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amine or imine compounds.

    Substitution: The amino and imino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines or imines.

Scientific Research Applications

Amino(imino)methanesulfonic acid hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfonic acid derivatives.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or proteins.

Mechanism of Action

The mechanism by which amino(imino)methanesulfonic acid hydrate exerts its effects involves its ability to interact with various molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The sulfonic acid moiety can also participate in various chemical reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler compound without the amino and imino groups.

    Formamidinosulfonic Acid: Similar structure but with different functional groups.

    Thiourea Trioxide: Contains sulfur and nitrogen but with a different arrangement of atoms.

Uniqueness: Amino(imino)methanesulfonic acid hydrate is unique due to its combination of amino, imino, and sulfonic acid groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

CH6N2O4S

Molecular Weight

142.14 g/mol

IUPAC Name

amino(imino)methanesulfonic acid;hydrate

InChI

InChI=1S/CH4N2O3S.H2O/c2-1(3)7(4,5)6;/h(H3,2,3)(H,4,5,6);1H2

InChI Key

USRCAVZKWYVBPL-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)S(=O)(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.